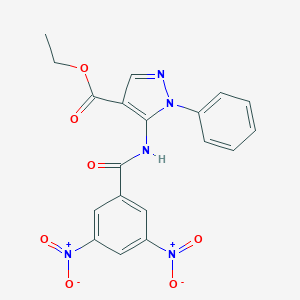
ETHYL 5-(3,5-DINITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-(3,5-DINITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties It features a pyrazole ring substituted with a phenyl group and a carboxylate ester, along with a 3,5-dinitrobenzamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(3,5-DINITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole core. The phenyl group is introduced through a substitution reaction, and the carboxylate ester is formed via esterification.
The 3,5-dinitrobenzamido group is introduced through a nucleophilic substitution reaction, where the amine group of the pyrazole derivative reacts with 3,5-dinitrobenzoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
ETHYL 5-(3,5-DINITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used, depending on the reaction conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while ester hydrolysis can produce carboxylic acids.
科学研究应用
ETHYL 5-(3,5-DINITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of ETHYL 5-(3,5-DINITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
3,5-Dinitrobenzamide: Shares the 3,5-dinitrobenzamido group but lacks the pyrazole and phenyl groups.
1-Phenyl-1H-pyrazole-4-carboxylate: Contains the pyrazole and phenyl groups but lacks the 3,5-dinitrobenzamido group.
Uniqueness
ETHYL 5-(3,5-DINITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C19H15N5O7 |
|---|---|
分子量 |
425.4g/mol |
IUPAC 名称 |
ethyl 5-[(3,5-dinitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C19H15N5O7/c1-2-31-19(26)16-11-20-22(13-6-4-3-5-7-13)17(16)21-18(25)12-8-14(23(27)28)10-15(9-12)24(29)30/h3-11H,2H2,1H3,(H,21,25) |
InChI 键 |
KQVDQCUKLHATLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


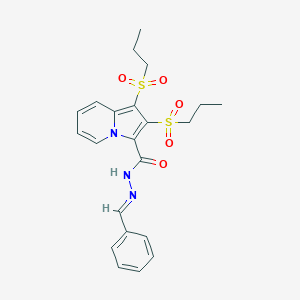
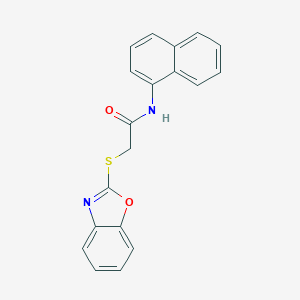
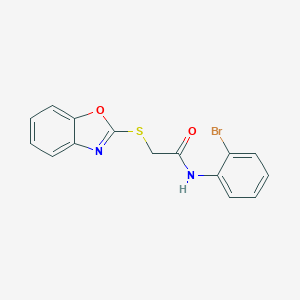
![benzyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B392670.png)
![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B392672.png)
![METHYL 4-{3-METHOXY-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B392673.png)
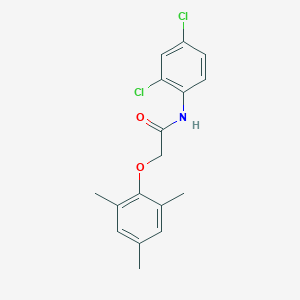
![1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392676.png)
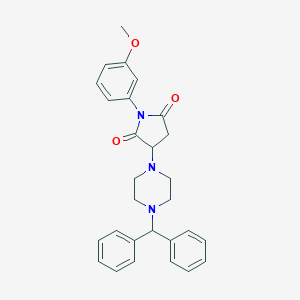
![2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B392678.png)
![2-(4-Nitrophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B392679.png)
![N-[4-(diethylamino)phenyl]-2-(mesityloxy)acetamide](/img/structure/B392680.png)
![1-[1-(1-Naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B392681.png)
![2-Chloro-5-[8,9-di(1,3-benzodioxol-5-yl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B392683.png)
